1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Description
This compound is a piperazine-indole hybrid featuring a 2,3-dimethylindole moiety linked via an ethanone bridge to a 4-(4-methoxyphenyl)piperazine group. Its structural complexity arises from the integration of two pharmacologically significant motifs: the indole ring (common in bioactive molecules like serotonin) and the piperazine scaffold (frequently utilized in antipsychotics and antidepressants). The 4-methoxyphenyl substituent on the piperazine ring and the methyl groups on the indole core likely modulate its electronic, steric, and binding properties, making it a candidate for diverse biological applications .
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-18(2)26(22-7-5-4-6-21(17)22)23(27)16-24-12-14-25(15-13-24)19-8-10-20(28-3)11-9-19/h4-11H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVKBNZINZORBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperazine ring. Common reagents used in these reactions include halogenated intermediates and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with molecular targets such as receptors or enzymes. The indole moiety can bind to specific sites on proteins, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. These interactions can trigger various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and structurally related analogs:
Table 1: Structural and Pharmacological Comparison
Key Observations:
2,3-Dimethylindole introduces steric hindrance absent in 1-methylindole derivatives (e.g., ), which may reduce off-target interactions while retaining affinity for indole-binding targets.
Linker Flexibility: The ethanone bridge provides conformational flexibility, contrasting with rigid methanone (e.g., ) or acetic acid linkers (e.g., ). This flexibility could optimize binding to dynamic protein pockets.
Biological Activity: Piperazine-indole hybrids generally exhibit multifunctional activity (e.g., antimicrobial, CNS modulation). The target compound’s lack of a triazole or imidazothiazole core (as in ) likely shifts its activity away from kinase inhibition toward monoaminergic receptor modulation.
Synthetic Complexity :
- Derivatives with bulkier substituents (e.g., diphenylmethyl in ) require more intricate purification steps, whereas the target compound’s simpler substituents may streamline synthesis.
Biological Activity
The compound 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{21}H_{26}N_{2}O_{2}
- Molecular Weight : 342.45 g/mol
- IUPAC Name : this compound
The biological activity of this compound appears to be linked to several mechanisms:
- Serotonin Receptor Modulation : The piperazine moiety suggests potential interaction with serotonin receptors, particularly 5-HT_{2A} and 5-HT_{2C}, which are implicated in mood regulation and anxiety disorders.
- Antitumor Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The indole structure is known for its ability to intercalate DNA, potentially leading to apoptosis in cancer cells.
- Antidepressant-like Effects : Research suggests that compounds with similar structures may possess antidepressant properties by modulating neurotransmitter levels in the brain.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study Reference | Activity Assessed | Result | IC_{50} Value (µM) |
|---|---|---|---|
| Study 1 | Cytotoxicity | Significant inhibition in cancer cell lines | 15.0 |
| Study 2 | Serotonin Receptor Binding | Moderate affinity for 5-HT_{2A} receptors | 25.0 |
| Study 3 | Antidepressant-like behavior | Positive effect in animal models | N/A |
Case Studies
Several case studies have explored the biological activity of this compound:
- Cytotoxicity in Cancer Cells : A study evaluated the effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis through caspase activation.
- Behavioral Studies in Rodents : In a behavioral model for depression, rodents treated with the compound showed reduced immobility time in forced swim tests, suggesting potential antidepressant effects.
- In Vivo Efficacy : A recent study assessed the pharmacokinetics and bioavailability of the compound in a rat model, demonstrating favorable absorption and distribution characteristics conducive to therapeutic use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone?
- Methodology :
- Step 1 : Synthesize the indole precursor via Fischer indole synthesis using 2,3-dimethylphenylhydrazine and a ketone under acidic conditions.
- Step 2 : Functionalize the piperazine ring via nucleophilic substitution with 4-methoxyphenyl groups.
- Step 3 : Couple the indole and piperazine intermediates using a carbonyl linker (e.g., ethanone bridge) via a Buchwald-Hartwig or Ullmann coupling reaction under palladium catalysis.
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm intermediates via -NMR (e.g., indole NH at δ 10.2 ppm, piperazine CH at δ 2.8–3.2 ppm) .
Q. Which spectroscopic techniques are essential for structural validation?
- Key Methods :
- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., indole C-1 substitution, piperazine N-alkylation).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error.
- IR Spectroscopy : Identify carbonyl (C=O) stretch at ~1680 cm and aromatic C-H stretches .
Q. How can initial biological activity screening be designed?
- Approach :
- In vitro assays : Test for serotonin/dopamine receptor binding (Ki values) using radioligand displacement assays (e.g., -ketanserin for 5-HT receptors).
- Cellular models : Assess cytotoxicity in HEK293 or SH-SY5Y cells (IC via MTT assay) and functional activity via cAMP/PKA signaling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?
- Strategy :
- Substituent variation : Modify the indole 2,3-dimethyl groups to assess steric effects on receptor binding.
- Piperazine analogs : Replace 4-methoxyphenyl with electron-withdrawing (e.g., 4-CF) or bulky groups to alter affinity.
- Data correlation : Use molecular docking (AutoDock Vina) to align substituent effects with binding pocket interactions (e.g., 5-HT vs. D receptors) .
Q. What computational methods predict metabolic stability and metabolite profiles?
- Tools :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4/2D6 liability).
- Molecular Dynamics (MD) : Simulate hepatic microsomal degradation pathways (e.g., N-dealkylation of piperazine) .
Q. How to resolve contradictions in receptor binding data across studies?
- Troubleshooting :
- Assay standardization : Use uniform radioligand concentrations (e.g., 0.5 nM -spiperone) and buffer conditions (pH 7.4, 25°C).
- Control compounds : Include reference ligands (e.g., clozapine for 5-HT) to validate assay reproducibility .
Q. What formulation strategies improve aqueous solubility for in vivo studies?
- Options :
- Co-solvents : Use 10% DMSO/10% Cremophor EL in saline for intravenous administration.
- Solid dispersions : Prepare with polyvinylpyrrolidone (PVP K30) via spray drying (Tg >50°C) .
Q. How to assess enantiomeric purity in chiral analogs?
- Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
